

Spectroscopic and Synthetic Profile of 1,2-Diallylhydrazine Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: 1,2-Diallylhydrazine
dihydrochloride

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Executive Summary

1,2-Diallylhydrazine dihydrochloride is a substituted hydrazine derivative of interest in chemical research and potentially in drug development. This document provides a technical guide to its spectroscopic characteristics and a plausible synthetic route. Due to the limited availability of direct experimental data in public-access literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on the analysis of its chemical structure and comparison with related molecules. All presented data should be considered predictive and serve as a baseline for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1,2-Diallylhydrazine dihydrochloride**. These predictions are derived from the known spectral properties of the allyl functional group and the 1,2-disubstituted hydrazine moiety, with reference to analogs such as 1,2-dimethylhydrazine dihydrochloride.

Predicted ^1H NMR Data (Solvent: D_2O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8-6.0	m	2H	-CH=CH ₂
~5.4-5.6	m	4H	-CH=CH ₂
~3.6-3.8	d	4H	-N-CH ₂ -

Predicted ¹³C NMR Data (Solvent: D₂O)

Chemical Shift (δ) ppm	Assignment
~130-132	-CH=CH ₂
~122-124	-CH=CH ₂
~55-57	-N-CH ₂ -

Predicted Infrared (IR) Spectroscopy Data (Sample State: KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2930	Medium	C-H stretch (alkane)
~2400-2800	Broad, Strong	N-H stretch (amine salt)
~1645	Medium	C=C stretch (alkene)
~1430	Medium	CH ₂ scissoring
~995 and ~920	Strong	=C-H bend (out-of-plane)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
112	$[M - 2HCl]^+$ (Molecular ion of the free base)
71	$[M - 2HCl - C_3H_5]^+$
41	$[C_3H_5]^+$ (Allyl cation)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,2-Diallylhydrazine dihydrochloride** is not readily available in the cited literature, a plausible route can be adapted from established methods for the synthesis of symmetrical 1,2-dialkylhydrazines.^[1] The following protocol is a hypothetical procedure based on the reduction of an azine intermediate.

Proposed Synthesis of 1,2-Diallylhydrazine Dihydrochloride

Step 1: Synthesis of Acrolein Azine

- To a stirred solution of hydrazine hydrate (1 equivalent) in ethanol, cooled in an ice bath, slowly add acrolein (2.2 equivalents).
- Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
- Remove the solvent under reduced pressure to yield the crude acrolein azine. Purification can be achieved by vacuum distillation.

Step 2: Reduction of Acrolein Azine to 1,2-Diallylhydrazine

- Prepare a suspension of lithium aluminum hydride ($LiAlH_4$) (excess, e.g., 2.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

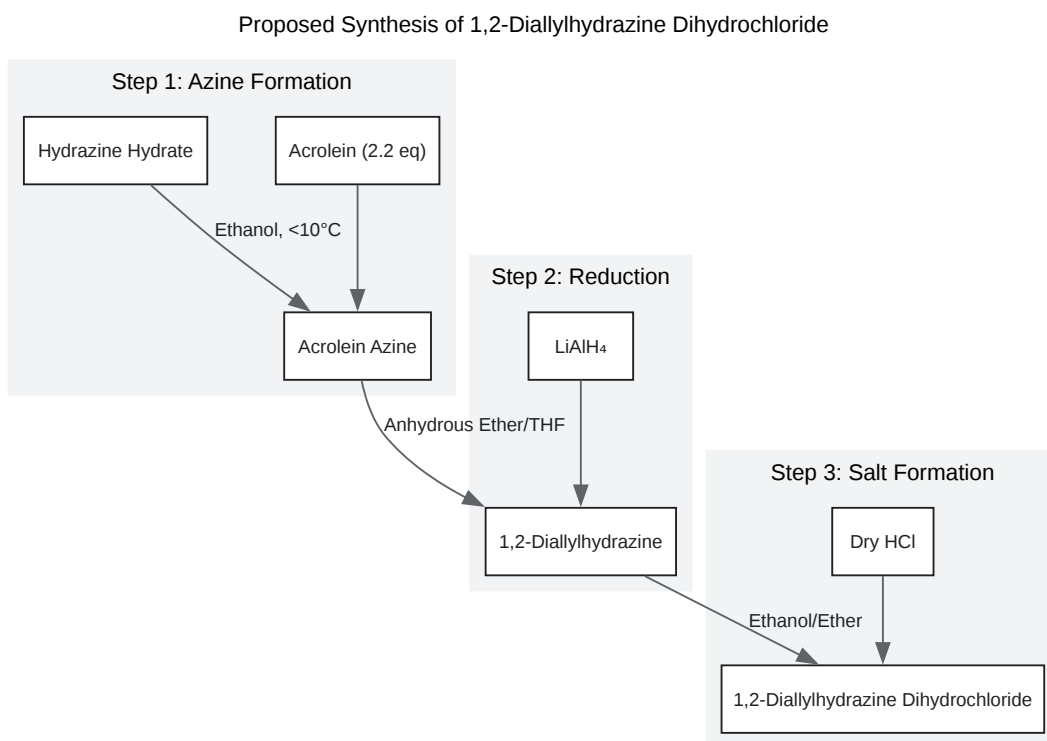
- Slowly add a solution of acrolein azine (1 equivalent) in the same anhydrous solvent to the LiAlH_4 suspension, maintaining a gentle reflux.
- After the addition is complete, continue to reflux the mixture for 4-6 hours.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH_4 by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Filter the resulting aluminum salts and wash the filter cake with the solvent.
- Dry the combined filtrate and washings over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent by distillation to obtain crude 1,2-diallylhydrazine. The free base is likely an oil and can be purified by vacuum distillation.

Step 3: Formation of **1,2-Diallylhydrazine Dihydrochloride**

- Dissolve the purified 1,2-diallylhydrazine in a minimal amount of absolute ethanol or diethyl ether.
- Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol/ether, until precipitation is complete.
- Collect the white precipitate of **1,2-diallylhydrazine dihydrochloride** by filtration.
- Wash the solid with cold anhydrous diethyl ether and dry under vacuum.

Visualizations

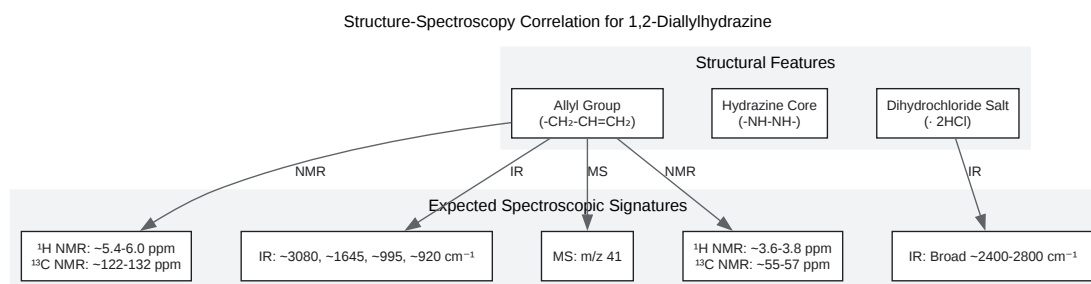
Proposed Synthesis Workflow



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Caption: Proposed synthetic pathway for **1,2-Diallylhydrazine Dihydrochloride**.

Structure-Spectroscopy Relationship



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Caption: Correlation of structural motifs with expected spectroscopic signals.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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